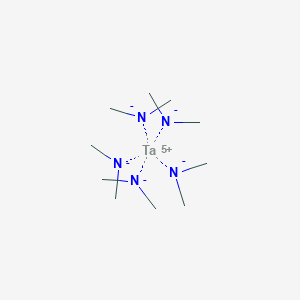

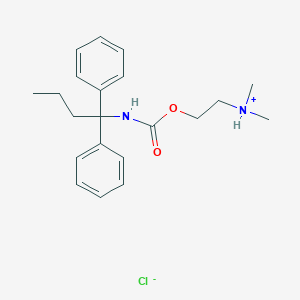

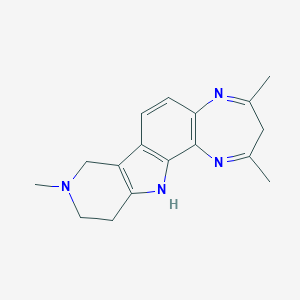

![molecular formula C16H7ClN2O4 B008907 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine CAS No. 73397-12-3](/img/structure/B8907.png)

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine and related benzo[a]phenoxazines often involves complex chemical reactions. A method for the synthesis of similar compounds has been described, where the compounds are derived from vitamin K3, indicating the involvement of multi-step chemical reactions that may include nitration, chlorination, and cyclization processes to introduce the nitro and chloro groups into the phenoxazine nucleus (Chadar et al., 2017).

Molecular Structure Analysis

The molecular structure of benzo[a]phenoxazines, including derivatives similar to 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, has been studied extensively. These compounds typically feature C-H⋯O interactions and π∙∙∙π stacking interactions between planar polycycles, which are crucial for their fluorescent properties and chemical reactivity (Chadar et al., 2015).

Chemical Reactions and Properties

Benzo[a]phenoxazines undergo various chemical reactions, including electrophilic substitution and coupling reactions, which are essential for modifying their chemical properties and enhancing their application potential. For example, reactions involving phenoxazine derivatives with electrophilic coupling reagents have been explored for the determination of residual chlorine, indicating their reactive nature and potential for analytical applications (Al-Okab & Syed, 2009).

Physical Properties Analysis

The physical properties of 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, such as solubility, melting point, and stability, can be inferred from related benzo[a]phenoxazines. These compounds exhibit significant fluorescence, which is influenced by their molecular structure and substituents. Their photophysical properties have been explored for applications in sensing and imaging (Raju et al., 2016).

Wissenschaftliche Forschungsanwendungen

Application in Cancer Treatment

- Scientific Field: Oncology .

- Summary of the Application: 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine (CNOB) has been studied as a potential anticancer drug . It is transformed into the drug 9-p amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB) in tumors .

- Methods of Application: The transformation of CNOB into MCHB is facilitated by a bacterial enzyme, HChrR6 . In one study, exosomes loaded with HChrR6 mRNA were used to target HER2 receptors (EXO-DEPTs) with CNOB .

- Results or Outcomes: The therapy was found to be effective at killing cancer cell lines in vitro . In a study involving mice, almost 40% complete remission was observed for a 10 mg/Kg dose of CNOB .

Application in Material Science and Organoelectronics

- Scientific Field: Material Science and Organoelectronics .

- Summary of the Application: Phenoxazines, which include 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, have numerous applications in material science and organoelectronics . They are used in organic light-emitting diodes and dye-sensitized solar cells .

- Methods of Application: Organic synthesis has been used to alter the parent structures of phenoxazines, creating novel derivatives with enhanced capabilities .

- Results or Outcomes: The modifications of phenoxazines have led to improved properties in organoelectronics and material sciences .

Application in Photoredox Catalysis

- Scientific Field: Chemistry .

- Summary of the Application: Phenoxazines, including 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, have been used as photoredox catalysts . Photoredox catalysis involves the use of light to excite a photocatalyst, which can then transfer electrons to other molecules.

- Methods of Application: The phenoxazine is exposed to light, causing it to enter an excited state. It can then participate in electron transfer reactions .

- Results or Outcomes: The use of phenoxazines as photoredox catalysts has enabled new synthetic transformations in chemistry .

Application in Antibiotic Therapy

- Scientific Field: Pharmacology .

- Summary of the Application: Phenoxazines, including 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, have shown antibiotic properties . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .

- Methods of Application: The compound can be administered to patients suffering from bacterial infections .

- Results or Outcomes: The antibiotic properties of phenoxazines have been utilized in the treatment of various bacterial infections .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-9-nitrobenzo[a]phenoxazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQQSXRWRGYETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376338 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine | |

CAS RN |

73397-12-3 | |

| Record name | 6-CHLORO-9-NITRO-5-OXO-5H-BENZO[A]PHENOXAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

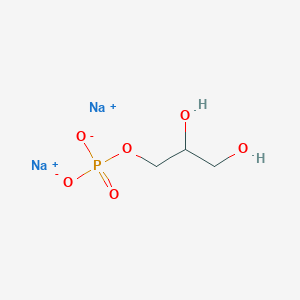

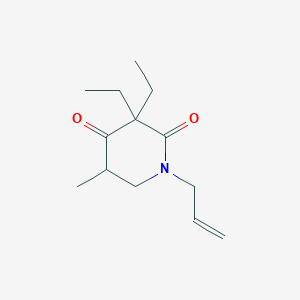

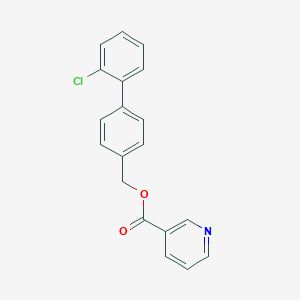

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)